molecular formula C17H11N3O5 B4070660 6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B4070660
M. Wt: 337.29 g/mol
InChI Key: ZKDONWIIAAEZBH-UHFFFAOYSA-N
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Description

6-Amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a nitrophenyl group, and a dioxolo[4,5-g]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. Subsequent nitration and amination steps are then employed to introduce the nitrophenyl and amino groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities, such as anti-inflammatory and anticancer properties.

  • Chromene Derivatives: Other chromene derivatives also possess diverse biological activities and can be used in similar applications.

Uniqueness: 6-Amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5/c18-7-12-16(9-2-1-3-10(4-9)20(21)22)11-5-14-15(24-8-23-14)6-13(11)25-17(12)19/h1-6,16H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDONWIIAAEZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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